Bibb-515

描述

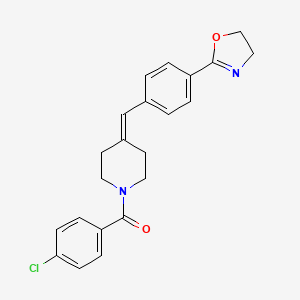

BIBB 515 (1-(4-chlorobenzoyl)-4-((4-(2-oxazolin-2-yl)benzylidene))piperidine) is a potent, selective, and orally active inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway. OSC catalyzes the cyclization of 2,3-oxidosqualene to lanosterol, a precursor of cholesterol in mammals .

Structure

3D Structure

属性

IUPAC Name |

(4-chlorophenyl)-[4-[[4-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]methylidene]piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O2/c23-20-7-5-19(6-8-20)22(26)25-12-9-17(10-13-25)15-16-1-3-18(4-2-16)21-24-11-14-27-21/h1-8,15H,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNWPWUJMRAASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=CC2=CC=C(C=C2)C3=NCCO3)C(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333401 | |

| Record name | BIBB 515 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156635-05-1 | |

| Record name | BIBB-515 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156635051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIBB 515 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIBB-515 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG2Q6688S4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Structural and Chemical Properties of BIBB 515

Molecular Architecture

BIBB 515 features a piperidine core substituted with a 4-chlorobenzoyl group and a benzylidene-oxazoline moiety. Its molecular formula is $$ \text{C}{22}\text{H}{21}\text{ClN}2\text{O}2 $$, with a molecular weight of 380.87 g/mol. The compound’s stereochemistry and planar structure enable selective interaction with OSC’s active site, as evidenced by its nanomolar-range inhibitory potency.

Table 1: Key Physicochemical Properties of BIBB 515

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 380.87 g/mol | |

| Solubility (DMSO) | 0.25 mg/mL | |

| Storage Conditions | -20°C (powder), -80°C (solution) | |

| Density | 1.26 g/cm³ |

Synthetic Inference

Although explicit synthetic routes are undisclosed, the structure suggests a multi-step process:

- Piperidine Functionalization : The piperidine ring likely undergoes acylation with 4-chlorobenzoyl chloride to introduce the chlorobenzoyl group.

- Benzylidene-Oxazoline Formation : Condensation of 4-formylbenzoic acid derivatives with ethanolamine could yield the oxazoline ring, followed by Schiff base formation with the piperidine amine.

- Purification and Stabilization : Chromatographic techniques and low-temperature storage ensure stability, as indicated by the compound’s sensitivity to thermal degradation.

Pharmacological Development and Formulation

In Vivo Efficacy and Dosage

BIBB 515 exhibits species-specific potency, with ED$$_{50}$$ values of 0.2–0.5 mg/kg in rats and 0.36–33.3 mg/kg in mice. Hypolipidemic effects are dose-dependent, reducing LDL cholesterol by up to 59% in hyperlipidemic hamsters.

Table 2: Dose-Dependent Lipid-Lowering Effects in Hamsters

| Model | Dose (mg/kg/day) | Total Cholesterol Reduction | LDL Reduction |

|---|---|---|---|

| Normolipemic (11 days) | 55 | 19% | 32% |

| Hyperlipemic (25 days) | 148 | 25% | 59% |

Formulation Strategies

BIBB 515’s poor aqueous solubility necessitates solvent-based formulations:

Mechanistic Insights and Target Engagement

OSC Inhibition Dynamics

BIBB 515 blocks OSC’s conversion of 2,3-oxidosqualene to lanosterol, diverting sterol synthesis toward 24,25-epoxycholesterol—a pathway linked to reduced LDL production. Kinetic studies show no significant impact on LDL receptor mRNA, confirming its action upstream of cholesterol feedback mechanisms.

Comparative Inhibition Profiles

Co-administration with Ro 48–8071 (another OSC inhibitor) reveals synergistic lipid-lowering effects, though BIBB 515’s selectivity minimizes off-target interactions with squalene monooxygenase.

化学反应分析

Chemical Identity and Structural Features

-

Molecular formula : C₂₄H₂₂ClN₃O₂

-

Molecular weight : 420.91 g/mol

-

Key functional groups :

Mechanism of Enzymatic Inhibition

BIBB 515 selectively targets OSC, which catalyzes the cyclization of 2,3-oxidosqualene to lanosterol in the cholesterol biosynthesis pathway.

Key biochemical effects :

-

OSC inhibition : Reduces lanosterol production by 80–90% at 50 nM in vitro

-

Epoxycholesterol accumulation : Partial OSC inhibition increases 24(S),25-epoxycholesterol levels by 3–5 fold in oligodendrocyte precursor cells (OPCs)

-

Dose-dependent effects :

Table 1: Lipid Modulation in Animal Models

Observed Biochemical Shifts:

-

Sterol profile alterations :

-

Antiviral activity : 24(S),25-epoxycholesterol induced by BIBB 515 inhibits human rhinovirus replication (EC₅₀ = 1.2 µM)

Table 2: Enzymatic and Cellular Effects

Structural-Activity Relationship Insights

-

The oxazoline ring and chlorobenzoyl group are critical for OSC binding affinity

-

Piperidine substitution modulates blood-brain barrier permeability, with limited CNS penetration observed in rodent studies

-

Analogues lacking the benzylidene group show 10–100x reduced potency

BIBB 515’s dual role as both a cholesterol biosynthesis modulator and an indirect inducer of bioactive epoxysterols highlights its complex chemical reactivity. While clinical development remains unpublished as of 2025, its biochemical profile establishes OSC inhibition as a viable strategy for lipid regulation and virology research.

科学研究应用

作用机制

BIBB 515 通过抑制 2,3-氧化鲨烯环化酶发挥其作用,该酶参与将 2,3-氧化鲨烯转化为羊毛甾醇,羊毛甾醇是胆固醇的前体。通过抑制该酶,BIBB 515 有效地减少了胆固醇和其他甾醇的合成。 这种抑制会导致低密度脂蛋白胆固醇水平降低,这对控制高脂血症和降低心血管疾病风险有益 .

相似化合物的比较

Key Pharmacological Properties:

- Mechanism : Inhibits OSC, thereby reducing cholesterol synthesis without affecting HMG-CoA reductase, the target of statins .

- In Vitro Activity :

- In Vivo Efficacy: Normolipemic Hamsters: 55 mg/kg/day for 11 days reduced total cholesterol by 19% and VLDL+LDL cholesterol by 32% . Hyperlipemic Hamsters: 148 mg/kg/day for 25 days reduced LDL cholesterol by 59% .

- Species-Specific Effects :

BIBB 515 primarily reduces LDL production rather than enhancing LDL catabolism, offering a novel mechanism distinct from statins .

Comparison with Similar Compounds

While BIBB 515 is unique as an OSC inhibitor, its lipid-lowering effects can be contextualized against other cholesterol-lowering agents. Below is a detailed comparison:

Table 1: Comparison of BIBB 515 with Statins and Ezetimibe

Key Findings from Comparative Studies:

In contrast to ezetimibe, which targets intestinal absorption, BIBB 515 directly suppresses cholesterol biosynthesis in the liver .

Efficacy in Animal Models: BIBB 515’s LDL reduction (59% in hamsters) exceeds typical results from ezetimibe monotherapy but aligns with high-dose statins . However, its ED50 variability in mice (0.36–33.3 mg/kg) suggests species-specific pharmacokinetic challenges .

Clinical Potential: OSC inhibitors like BIBB 515 may complement statins or ezetimibe in patients intolerant to existing therapies .

生物活性

BIBB 515, chemically known as 1-(4-chlorobenzoyl)-4-((4-(2-oxazolin-2-yl)benzylidene))piperidine, is a potent and selective inhibitor of the enzyme 2,3-oxidosqualene cyclase (OSC), which plays a critical role in cholesterol biosynthesis. This compound has garnered attention for its biological activity, particularly in lipid metabolism and potential therapeutic applications in cancer treatment.

BIBB 515 functions by inhibiting OSC, an enzyme involved in the conversion of squalene to lanosterol, a precursor in cholesterol synthesis. By blocking this pathway, BIBB 515 effectively reduces cholesterol levels in the body. Research indicates that the lipid-lowering effects are primarily due to decreased low-density lipoprotein (LDL) production rather than increased LDL catabolism .

Lipid Lowering Effects

In various animal models, BIBB 515 has demonstrated significant lipid-lowering effects:

- Rats and Mice : Inhibition of OSC was observed in a dose-dependent manner with effective doses (ED50) ranging from 0.2 to 0.5 mg/kg in rats and 0.36 to 33.3 mg/kg in mice over different time intervals .

- Hamsters : Normolipemic hamsters treated with BIBB 515 showed a reduction of total cholesterol by 19% and VLDL + LDL cholesterol by 32% after 11 days at a dosage of 55 mg/kg/day. Hyperlipemic hamsters exhibited even more pronounced effects with a 25% reduction in total cholesterol and a 59% reduction in LDL cholesterol after 25 days at a dosage of 148 mg/kg/day .

Table: Summary of Lipid-Lowering Effects in Animal Models

| Animal Model | Dosage (mg/kg/day) | Duration (days) | Total Cholesterol Reduction (%) | LDL Cholesterol Reduction (%) |

|---|---|---|---|---|

| Normolipemic Hamsters | 55 | 11 | -19 | -32 |

| Hyperlipemic Hamsters | 148 | 25 | -25 | -59 |

| Rats | Varies | Various | Significant reduction observed | Significant reduction observed |

Cancer Treatment Potential

Recent studies have explored the potential of BIBB 515 as an adjunct therapy in cancer treatment, particularly in chronic lymphocytic leukemia (CLL). Research indicates that BIBB 515 enhances the chemoimmuno-sensitivity of MEC-2 cells when combined with agents like fludarabine and rituximab, leading to improved cell viability outcomes .

Key Findings from Clinical Trials

- Pharmacodynamics Study : A Phase I clinical trial investigated the pharmacodynamics and tolerability of BIBB 515 compared to pravastatin. The study focused on its effects on lipid profiles and OSC inhibition .

- Cell Viability Studies : In vitro studies demonstrated that treatment with BIBB 515 significantly reduced cellular cholesterol levels while promoting CD-20 surface expression, enhancing sensitivity to chemotherapy agents .

Table: Summary of Clinical Findings

| Study Type | Population | Findings |

|---|---|---|

| Phase I Trial | Healthy Male Subjects | Investigated pharmacodynamics vs. pravastatin |

| In Vitro Study | MEC-2 Cells | Enhanced chemoimmuno-sensitivity with combinations |

常见问题

Basic: What experimental methodologies are critical for validating BIBB 515’s inhibitory activity on 2,3-oxidosqualene cyclase (OSC)?

Answer:

To validate OSC inhibition, researchers should:

- Dose-response assays : Measure ED50 values using in vivo models (e.g., rats, mice) with oral administration, as BIBB 515 exhibits species-specific potency (ED50: 0.2–0.5 mg/kg in rats, 0.36–33.3 mg/kg in mice) .

- Cholesterol quantification : Use high-performance liquid chromatography (HPLC) or enzymatic assays to assess total cholesterol reduction in animal models (e.g., 19% reduction in normolipidemic hamsters at 55 mg/kg/day for 11 days) .

- Enzyme activity assays : Monitor OSC activity in liver microsomes via radiolabeled (3S)-2,3-oxidosqualene conversion to lanosterol .

Advanced: How can researchers address interspecies variability in BIBB 515’s efficacy observed in preclinical models?

Answer:

- Pharmacokinetic profiling : Compare bioavailability, metabolism, and tissue distribution across species using LC-MS/MS .

- Dose optimization : Adjust dosages based on metabolic rate differences (e.g., mice require higher doses than rats for comparable cholesterol reduction) .

- Computational modeling : Apply physiologically based pharmacokinetic (PBPK) models to predict effective doses in untested species .

Basic: What protocols ensure reproducibility in studies involving BIBB 515?

Answer:

- Detailed experimental documentation : Follow guidelines for compound characterization (e.g., purity >98%, NMR spectra, HPLC traces) and standardized animal protocols (diet, housing conditions) .

- Data transparency : Publish raw datasets in repositories like Zenodo or institutional archives, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Replication studies : Validate findings across independent labs using identical lot numbers of BIBB 515 to minimize batch variability .

Advanced: How should researchers resolve contradictions in BIBB 515’s cholesterol-lowering effects across different animal models?

Answer:

- Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., diet composition, genetic background) .

- Mechanistic studies : Investigate off-target effects using CRISPR knockouts or RNA sequencing to identify alternative pathways influenced by BIBB 515 .

- Statistical rigor : Apply mixed-effects models to account for inter-individual variability and small sample sizes .

Basic: What ethical considerations are essential when designing animal studies with BIBB 515?

Answer:

- Institutional approval : Obtain ethics committee clearance outlining humane endpoints, sample sizes, and anesthesia protocols .

- 3Rs compliance : Follow Replacement, Reduction, and Refinement principles (e.g., use non-invasive imaging to minimize animal sacrifice) .

- Data sharing : Avoid redundant experiments by referencing existing datasets in repositories like BIBB-FDZ .

Advanced: How can multi-omics approaches enhance understanding of BIBB 515’s long-term metabolic effects?

Answer:

- Transcriptomics : Identify OSC-related gene networks using RNA-seq in liver tissues post-treatment .

- Metabolomics : Map cholesterol biosynthesis intermediates via LC-MS to detect compensatory pathways .

- Proteomics : Quantify OSC protein levels using Western blot or mass spectrometry to confirm target engagement .

Basic: What criteria define a robust hypothesis when studying BIBB 515’s mechanism of action?

Answer:

- FINER framework : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant .

- Background synthesis : Link hypotheses to prior findings (e.g., OSC’s role in sterol biosynthesis) while avoiding overstatement of expected outcomes .

- Falsifiability : Design experiments with controls to test alternative explanations (e.g., use OSC inhibitors with differing mechanisms as comparators) .

Advanced: What strategies optimize BIBB 515’s therapeutic index in translational research?

Answer:

- Toxicogenomics : Screen for hepatotoxicity markers (e.g., ALT, AST) in chronic dosing studies .

- Structure-activity relationship (SAR) : Modify BIBB 515’s chemical scaffold to enhance selectivity and reduce off-target interactions .

- Clinical relevance : Compare preclinical data with human OSC polymorphisms to predict efficacy in diverse populations .

Basic: How should researchers present BIBB 515-related data in publications to meet journal standards?

Answer:

- Structured sections : Follow IMRAD format, with emphasis on replicable methods (e.g., compound synthesis, statistical tests) .

- Visual clarity : Use tables for ED50 values and line graphs for dose-response curves, ensuring axis labels and error bars are explicit .

- Ethical disclosure : Declare conflicts of interest and funding sources in the acknowledgments section .

Advanced: How can machine learning improve predictive modeling of BIBB 515’s pharmacokinetics?

Answer:

- Feature selection : Train models on parameters like logP, plasma protein binding, and clearance rates from existing datasets .

- Cross-validation : Use k-fold methods to assess model robustness across species and dosing regimens .

- Open-source tools : Leverage platforms like PK-Sim or GastroPlus for community-driven model refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。